molecular formula C11H18N2O3 B1423525 2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid CAS No. 1250197-54-6

2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid

Cat. No. B1423525
M. Wt: 226.27 g/mol
InChI Key: OLDHSYDEJBUYPX-UHFFFAOYSA-N
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Description

This compound appears to be a pyrazol derivative with an acetic acid moiety attached to it. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms adjacent to each other. Acetic acid is a simple carboxylic acid with the chemical formula CH3COOH.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring followed by the introduction of the acetic acid moiety. The pyrazole ring can be synthesized from alpha,beta-unsaturated aldehydes or ketones and hydrazine. The acetic acid moiety could potentially be introduced through a reaction with acetic anhydride or acetyl chloride.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the acetic acid moiety. The presence of these functional groups would likely result in the compound having both polar and nonpolar regions.



Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The acetic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetic acid moiety could result in the compound having a relatively high boiling point and being soluble in polar solvents.


Scientific Research Applications

1. Electrochemical Studies

The compound 2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid and its derivatives have been investigated for their electrochemical properties. Naik et al. (2013) synthesized novel Mannich bases bearing the pyrazolone moiety and studied their electrochemical behavior through techniques like polarography and cyclic voltammetry. These studies are significant for understanding the reduction mechanism of such compounds in both acidic and basic mediums (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).

2. Antimicrobial Activity

Research has also focused on the antimicrobial properties of derivatives of this compound. Reddy et al. (2013) synthesized and characterized novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety. These compounds were evaluated for their antimicrobial activity, showing significant potential in this area (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).

3. Synthetic Applications

In synthetic chemistry, the compound is used as a precursor or intermediate for various chemical reactions. For example, Smyth et al. (2007) investigated the reaction of a related compound, 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acid, which resulted in the formation of alternative cyclic imide products. This study highlights the compound's utility in creating a variety of heterocyclic structures (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).

4. Germination Inhibition

The compound's derivatives have also been identified as germination inhibitory constituents. Oh et al. (2002) isolated derivatives from the flowers of Erigeron annuus, demonstrating their inhibitory effects on the germination of lettuce seeds (Oh, Lee, Lee, Lee, Lee, Chung, Kim, & Kwon, 2002).

5. Corrosion Inhibition

In the field of material science, pyrazoline derivatives like this compound have been explored as corrosion inhibitors for metals. Lgaz et al. (2018) studied the effectiveness of two pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media, revealing their high inhibition efficiency and mixed-type inhibitor behavior (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and how it is handled and stored.


Future Directions

Future research on this compound could potentially focus on exploring its potential uses, such as in the pharmaceutical industry, and further investigating its physical and chemical properties.


Please note that this is a general analysis and the specific details could vary depending on the exact structure and properties of the compound. For a more detailed and accurate analysis, please refer to scientific literature or consult with a chemist.


properties

IUPAC Name

2-[3-methyl-1-(3-methylbutyl)-5-oxo-4H-pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-7(2)4-5-13-11(16)9(6-10(14)15)8(3)12-13/h7,9H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDHSYDEJBUYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1CC(=O)O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid

CAS RN

1250197-54-6
Record name 2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid
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2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid
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2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid
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2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid
Reactant of Route 5
2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid
Reactant of Route 6
2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid

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